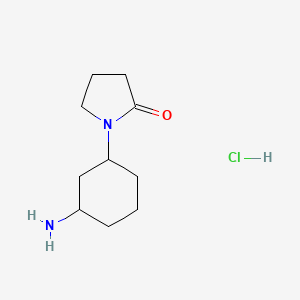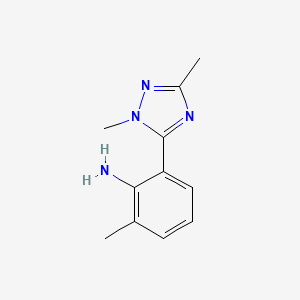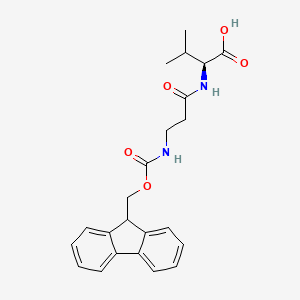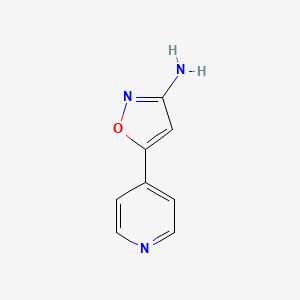
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride is a chemical compound that features a pyrrolidin-2-one core with a 3-aminocyclohexyl substituent
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride typically involves the following steps:
-
Formation of the Pyrrolidin-2-one Core: : The pyrrolidin-2-one core can be synthesized through the cyclization of appropriate precursors. One common method involves the reaction of γ-butyrolactone with ammonia or primary amines under acidic conditions to form the pyrrolidin-2-one ring.
-
Introduction of the 3-Aminocyclohexyl Group: : The 3-aminocyclohexyl group can be introduced via a nucleophilic substitution reaction. This involves the reaction of cyclohexylamine with a suitable leaving group on the pyrrolidin-2-one ring, such as a halide or tosylate.
-
Hydrochloride Formation: : The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and yield. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride can undergo various chemical reactions, including:
-
Oxidation: : The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups. Common oxidizing agents include potassium permanganate and chromium trioxide.
-
Reduction: : Reduction reactions can be used to modify the functional groups on the compound. For example, catalytic hydrogenation can reduce double bonds or nitro groups to amines.
-
Substitution: : Nucleophilic substitution reactions can introduce new substituents onto the pyrrolidin-2-one ring. Common reagents include alkyl halides and sulfonates.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Alkyl halides (e.g., methyl iodide), sulfonates (e.g., tosyl chloride)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Aplicaciones Científicas De Investigación
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride has several scientific research applications:
Chemistry: It serves as a versatile intermediate in organic synthesis, allowing for the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and receptor binding due to its structural features.
Industry: It may be used in the synthesis of specialty chemicals and materials with specific functional properties.
Mecanismo De Acción
The mechanism of action of 1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The aminocyclohexyl group can enhance binding affinity and specificity, while the pyrrolidin-2-one core provides a stable scaffold for further modifications.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(3-Aminocyclohexyl)pyrrolidin-2-one
- 1-(3-Aminocyclohexyl)pyrrolidin-2-one acetate
- 1-(3-Aminocyclohexyl)pyrrolidin-2-one sulfate
Uniqueness
1-(3-Aminocyclohexyl)pyrrolidin-2-one hydrochloride is unique due to its specific combination of the aminocyclohexyl group and the pyrrolidin-2-one core. This combination imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry.
Propiedades
Fórmula molecular |
C10H19ClN2O |
|---|---|
Peso molecular |
218.72 g/mol |
Nombre IUPAC |
1-(3-aminocyclohexyl)pyrrolidin-2-one;hydrochloride |
InChI |
InChI=1S/C10H18N2O.ClH/c11-8-3-1-4-9(7-8)12-6-2-5-10(12)13;/h8-9H,1-7,11H2;1H |
Clave InChI |
QJOFVUIBFLKURT-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CC(C1)N2CCCC2=O)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(difluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-6-aminedihydrochloride](/img/structure/B13540926.png)
![1-[2-(2-Aminoethyl)-3-methylpiperidin-1-yl]-2-(5,6,7,8-tetrahydronaphthalen-2-yl)ethan-1-one hydrochloride](/img/structure/B13540937.png)


![rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(3-hydroxyphenyl)pyrrolidine-3-carboxylic acid](/img/structure/B13540954.png)
![5-[4-(2-azidoethyl)piperazin-1-yl]-2-(2,6-dioxopiperidin-3-yl)-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13540962.png)

![3-[4-Fluoro-3-(trifluoromethyl)phenyl]butanoic acid](/img/structure/B13540983.png)





